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Compound of Interest

Compound Name:
3-Formylimidazo[1,5-a]pyridine-1-

carboxylic acid

Cat. No.: B11926620

Get Quote

The structural flexibility of the imidazo[1,5-a]pyridine nucleus allows for divergent

functionalization at the C1 and C3 positions, enabling precise tuning of its pharmacological

profile[3]. Recent drug discovery campaigns have validated this scaffold across multiple

therapeutic areas:

Oncology (Microtubule Disruption): Novel imidazo[1,5-a]pyridine-based chalcones have

demonstrated potent antiproliferative activity. By binding to the colchicine site of tubulin,

these derivatives disrupt microtubule dynamics, leading to G2/M cell cycle arrest and

subsequent apoptosis via reactive oxygen species (ROS)-mediated mitochondrial

damage[4].

Metallo-Pharmaceuticals: The scaffold acts as an excellent bidentate ligand. Cu(II) and Zn(II)

complexes of imidazo[1,5-a]pyridines have shown remarkable cytotoxicity against breast

(MCF7) and lung (A549) cancer cell lines, often outperforming clinical standards like

cisplatin[5].

Neurology (Alzheimer's Disease): By acting as a bioisosteric replacement for the

benzimidazolone core, specific imidazo[1,5-a]pyridine derivatives have been optimized as
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potent, brain-penetrant 5-HT₄ receptor partial agonists, offering disease-modifying potential

for cognitive disorders[5].

Infectious Disease: 1-Pyridylimidazo[1,5-a]pyridine derivatives have been identified as novel

cysteine protease inhibitors, showing strong hydrophobic and entropy-driven binding to

papain-like targets[6].

Quantitative SAR Summary
Compound Class

Primary Target /
Cell Line

Efficacy (IC₅₀ / Kᵢ)
Mechanistic
Rationale

Chalcone Derivatives
MDA-MB-231 (Breast

Cancer)
3.26 ± 0.56 μM

Microtubule disruption

& ROS-mediated

mitochondrial

damage[4].

Cu(II) Complexes
MCF7 (Breast

Cancer)
27.99 μM

Redox-active metal

center cytotoxicity;

outperforms

cisplatin[5].

Zn(II) Complexes
Hep-G2 / A549

(Liver/Lung)
18.93 – 24.83 μM

Intracellular metal

accumulation and

DNA intercalation[5].

1-Pyridyl Derivatives
Papain (Cysteine

Protease)
13.40 – 96.50 μM

Hydrophobic and

entropy-driven active

site binding[6].

Bioisostere 5a 5-HT₄ Receptor Potent Partial Agonist

Benzimidazolone

bioisosteric

replacement for

Alzheimer's[5].

Mechanistic Pathways
The apoptotic cascade initiated by imidazo[1,5-a]pyridine chalcones is a dual-threat

mechanism. It simultaneously compromises the structural integrity of the cell via tubulin

depolymerization and induces severe oxidative stress.
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Fig 1. Dual-mechanism apoptotic signaling pathway of imidazo[1,5-a]pyridine chalcones.

Advanced Synthetic Methodologies & Protocols
To ensure high scientific integrity and reproducibility, the following protocols have been

designed as self-validating systems. They prioritize green chemistry and avoid transition metals

that complicate late-stage drug purification.

2-Pyridinemethylamine
+ Benzaldehyde

Schiff Base
Intermediate

 Condensation

[4+1] Oxidative
CyclizationI2 / H2O2

Catalytic System

 Oxidation Imidazo[1,5-a]pyridine
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Fig 2. Metal-free I2/H2O2 mediated oxidative [4+1] cyclization workflow.

Protocol A: Metal-Free I₂/H₂O₂ Mediated [4+1] Oxidative
Cyclization
Objective: Synthesize the imidazo[1,5-a]pyridine core from 2-pyridinemethylamine and

benzaldehyde derivatives[7]. Causality & Design: Traditional syntheses rely on transition

metals (e.g., Pd, Cu) which leave toxic trace residues. This protocol utilizes a catalytic

iodine/hydrogen peroxide system. H₂O₂ acts as a green terminal oxidant, continuously

regenerating the active electrophilic iodine species, thereby enabling a closed catalytic loop.

Schiff Base Condensation: In a 25 mL round-bottom flask, dissolve 2-pyridinemethylamine

(1.0 mmol) and the target benzaldehyde (1.0 mmol) in 5 mL of absolute ethanol. Stir at

ambient temperature for 30 minutes.

Self-Validation: Monitor via TLC (7:3 Hexanes:EtOAc). The primary amine spot will

disappear, replaced by the less polar Schiff base intermediate.

Catalytic Activation: Add molecular iodine (I₂, 10 mol%, 0.1 mmol) to the mixture, followed by

the dropwise addition of 30% aqueous H₂O₂ (2.0 equiv).

Causality: Dropwise addition is critical. It prevents thermal runaway from the exothermic

oxidation and minimizes the competitive over-oxidation of the aldehyde precursor. Iodine

functions as a mild Lewis acid, activating the imine for cyclization.

Oxidative Cyclization: Heat the reaction mixture to 60°C for 4–6 hours.

Self-Validation: The formation of the imidazo[1,5-a]pyridine core is confirmed by observing

the TLC plate under 365 nm UV light. The product will exhibit a highly characteristic,

intense blue fluorescence, confirming the formation of the extended 10-π electron

system[2].

Quenching and Isolation: Cool to room temperature. Quench the reaction by adding 10 mL of

saturated aqueous sodium thiosulfate (Na₂S₂O₃).
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Causality: This step is not merely for neutralization. Residual iodine can form charge-

transfer complexes with the electron-rich imidazo[1,5-a]pyridine core, leading to product

degradation or co-elution during chromatography. The thiosulfate reduces I₂ to I⁻, visually

validated by the solution transitioning from dark brown to pale yellow. Extract with EtOAc

(3 x 15 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Metal-Free C(sp²)–H Methylene Insertion
Objective: Synthesize methylene-bridged bis-imidazo[1,5-a]pyridines for use as bidentate

metallo-ligands[8].

Reagent Assembly: Charge a pressure-resistant sealed tube with the synthesized

imidazo[1,5-a]pyridine (1.0 mmol) and paraformaldehyde (1.5 mmol) in 3 mL of 1,4-dioxane.

Add p-toluenesulfonic acid (p-TsOH, 10 mol%).

Causality: Paraformaldehyde acts as both the C1 carbon source and the bridging

electrophile. The sealed tube prevents the loss of formaldehyde gas at elevated

temperatures, ensuring high local concentrations for the bimolecular coupling.

C-H Functionalization: Seal the tube and heat to 100°C for 12 hours.

Causality: The electron-rich C3 position of the imidazo[1,5-a]pyridine undergoes

sequential nucleophilic attacks on the acid-activated formaldehyde (oxocarbenium ion).

The absence of transition metals prevents competitive coordination to the basic nitrogen

atoms of the imidazopyridine, which often poisons metal catalysts in late-stage

functionalization[8].

Workup: Cool the vessel, neutralize the acid promoter with saturated NaHCO₃.

Causality: Neutralization is mandatory prior to extraction to prevent protonation of the

basic pyridine nitrogen, which would otherwise cause massive product loss into the

aqueous layer. Extract with dichloromethane and purify.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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